molecular formula C15H13ClN2O B3050832 2-Chloro-N'-(diphenylmethylene)acetohydrazide CAS No. 29043-58-1

2-Chloro-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B3050832
CAS No.: 29043-58-1
M. Wt: 272.73 g/mol
InChI Key: FOGMNOHCZQDZGD-UHFFFAOYSA-N
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Description

“2-Chloro-N’-(diphenylmethylene)acetohydrazide” is a chemical compound with the molecular formula C15H13ClN2O. It has a molecular weight of 272.73 . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-Chloro-N’-(diphenylmethylene)acetohydrazide” is 1S/C15H13ClN2O/c16-11-14(19)17-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Mechanism of Action

The mechanism of action of 2-Chloro-N'-(diphenylmethylene)acetohydrazide is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of microorganisms by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been reported to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Chloro-N'-(diphenylmethylene)acetohydrazide in lab experiments is its ability to exhibit various biological activities. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 2-Chloro-N'-(diphenylmethylene)acetohydrazide in various scientific research studies. One of the future directions is to study its potential applications in the treatment of Alzheimer's disease. Another future direction is to study its potential applications in the treatment of various types of cancer. Furthermore, the synthesis of novel this compound derivatives with improved biological activities can also be a potential future direction.

Scientific Research Applications

2-Chloro-N'-(diphenylmethylene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. In a study conducted by Kumar et al., this compound was found to exhibit significant anticancer activity against human breast cancer cells. Another study conducted by Abdel-Aziz et al. reported that this compound exhibited potent antimicrobial and antifungal activities against various microorganisms.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-11-14(19)17-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMNOHCZQDZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345792
Record name 2-Chloro-N'-(diphenylmethylene)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29043-58-1
Record name 2-Chloro-N'-(diphenylmethylene)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N'-(diphenylmethylidene)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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